Home > Products > Screening Compounds P124499 > 1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 895003-15-3

1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-2781167
CAS Number: 895003-15-3
Molecular Formula: C20H17FN4O
Molecular Weight: 348.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-4,5-dihydro-pyrazolo[3,4-d]pyrimidin-6-ol

  • Compound Description: This series of compounds shares the core pyrazolo[3,4-d]pyrimidin-6-ol structure with the target compound. They were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: These compounds are structurally related to 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one due to the presence of the pyrazolo[3,4-d]pyrimidine scaffold. The variations lie in the substituents at the 1, 3, and 4 positions of the core structure.
  • Compound Description: This compound represents a pyrido(2,3-d)pyrimidine derivative investigated for its cytotoxic activity. Although structurally distinct from the target compound, it belongs to the same broader class of fused pyrimidine derivatives. []
  • Relevance: This compound, while not directly analogous to 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, highlights the exploration of fused pyrimidine scaffolds for biological activity, particularly in the context of cytotoxic activity.

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: This series of compounds also belongs to the pyrazolo[3,4-d]pyrimidine class and was synthesized and evaluated for cytotoxic activity. []
  • Relevance: These compounds are structurally similar to 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one due to the shared pyrazolo[3,4-d]pyrimidine core. The key difference lies in the substituent at the 1-position, where a benzothiazole group is present instead of the 2,4-dimethylphenyl group in the target compound.

4-Aryl-3-methyl-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d] thiazolo[3,2-a]pyrimidine (4a-j)

  • Compound Description: These compounds represent a series of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine derivatives investigated for their antibacterial and antifungal activities. While not directly analogous to the target compound, they demonstrate the exploration of various fused pyrimidine scaffolds for biological activity. []
  • Relevance: Although not directly structurally analogous, this series highlights the broader exploration of pyrazolo[3,4-d]pyrimidine-containing scaffolds, showcasing the versatility of this core structure for developing compounds with potential biological activity, similar to 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one.

1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (14d)

  • Compound Description: This compound, also a pyrazolo[3,4-d]pyrimidin-4-one derivative, demonstrated potent adenosine deaminase (ADA) inhibitory activity and efficacy in attenuating bowel inflammation in a rat model of colitis. []
  • Relevance: This compound highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives, the same class as 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, by demonstrating significant biological activity in a relevant disease model.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (7-12)

  • Compound Description: This series of pyrazolo[3,4-d]pyrimidin-4-one derivatives was synthesized and evaluated for their anti-inflammatory activity and ulcerogenic potential. Several compounds exhibited promising anti-inflammatory activity comparable to indomethacin. []
  • Relevance: These compounds are structurally similar to 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, sharing the core pyrazolo[3,4-d]pyrimidin-4-one scaffold. They differ in the substituents attached to this core, highlighting the potential for structural modifications to influence biological activity within this class of compounds.
  • Compound Description: These compounds, while containing the pyrazolo[3,4-d]pyrimidin-4-one core, are further fused with additional heterocyclic rings, resulting in distinct structures compared to the target compound. They were also synthesized and evaluated for anti-inflammatory activity and ulcerogenicity. []
  • Relevance: These compounds, although more structurally complex, highlight the exploration of modifications and expansions to the pyrazolo[3,4-d]pyrimidin-4-one scaffold, seeking to optimize or modify biological activities within a related series of compounds, as seen in the exploration of 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one and its analogs.

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (3)

  • Compound Description: This compound, a pyrazolo[3,4-d][1,3]oxazin-4-one derivative, served as a key intermediate in synthesizing a series of pyrazolo[3,4-d]pyrimidin-4-ones. These derivatives were evaluated for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. []
  • Relevance: This compound is structurally related to 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, particularly as a precursor to a series of pyrazolo[3,4-d]pyrimidin-4-ones. This structural similarity, despite the presence of the oxazine ring, underscores the exploration of modifications around the pyrazolo[3,4-d]pyrimidine core to identify compounds with desired biological activities.

3,6-Dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a–e)

  • Compound Description: This series, derived from the pyrazolo[3,4-d][1,3]oxazin-4-one intermediate, represents pyrazolo[3,4-d]pyrimidin-4-ones evaluated for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. []
  • Relevance: These compounds, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e), exhibited potent inhibitory activity against MCF-7 cells. While structurally distinct from 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, they highlight the anticancer potential of exploring diversely substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives.
  • Compound Description: This series represents a novel class of PI3Kδ inhibitors designed by replacing the carbonyl group in the quinazolinone core of previously reported PI3Kδ inhibitors with a sulfonyl group. []
  • Relevance: Although structurally distinct from 1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, these compounds highlight the exploration of different heterocyclic scaffolds as potential alternatives to pyrazolo[3,4-d]pyrimidine-based compounds for targeting similar biological pathways.

Properties

CAS Number

895003-15-3

Product Name

1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C20H17FN4O

Molecular Weight

348.381

InChI

InChI=1S/C20H17FN4O/c1-13-7-8-18(14(2)9-13)25-19-16(10-23-25)20(26)24(12-22-19)11-15-5-3-4-6-17(15)21/h3-10,12H,11H2,1-2H3

InChI Key

JPNTTZXCBKPNSE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.